Moricin-1, Moricin-2

Porcine bacterial pathogens AMP comparative efficacy Antimicrobial susceptibility testing

Moricin-1 and Moricin-2 are 42-amino-acid, highly basic (pI ~11.36, net charge +11) antimicrobial peptides (AMPs) originally isolated from the hemolymph of the silkworm Bombyx mori. They belong to the moricin family (InterPro IPR009456), which is structurally characterized by a long α-helix spanning nearly the entire peptide with an amphipathic N-terminal segment responsible for membrane permeabilization.

Molecular Formula
Molecular Weight
Cat. No. B1577364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricin-1, Moricin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricin-1 & Moricin-2: Core Specifications and Structural Identity for Procurement-Driven Research on Lepidopteran Antimicrobial Peptides


Moricin-1 and Moricin-2 are 42-amino-acid, highly basic (pI ~11.36, net charge +11) antimicrobial peptides (AMPs) originally isolated from the hemolymph of the silkworm Bombyx mori [1]. They belong to the moricin family (InterPro IPR009456), which is structurally characterized by a long α-helix spanning nearly the entire peptide with an amphipathic N-terminal segment responsible for membrane permeabilization [2]. The mature peptide sequences of moricin-1 and moricin-2 are identical; the only difference resides in the signal peptide (Phe6 in moricin-1 replaced by Lys6 in moricin-2), and their cDNAs share 97.2% nucleotide identity [3]. Moricin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with a primary mechanism of bacterial cytoplasmic membrane disruption mediated by its N-terminal α-helix [4].

Why Generic Substitution of Moricin Variants or In-Class AMPs Fails: Evidence of Functional Divergence and Genetic Non-Equivalence


Although moricin-1 and moricin-2 encode identical mature peptides, their gene expression profiles are not equivalent: moricin-2 is more strongly transcribed upon bacterial challenge, meaning that procurement of the moricin-2 gene cassette is critical for maximizing recombinant yield [1]. Furthermore, moricin cannot be substituted with cecropin B1—the other major AMP of B. mori—because moricin demonstrates substantially higher activity against Gram-positive bacteria, a functional specialization that cecropin B1 lacks [2]. Even within the moricin family, orthologs from Manduca sexta (MS moricin) and Plutella xylostella (Px-Mor) exhibit markedly different MIC profiles and potency levels against human pathogens, underscoring that moricin-1 from B. mori is not interchangeable with moricin peptides from other lepidopteran species [3].

Moricin-1 & Moricin-2: Product-Specific Quantitative Evidence Guide for Scientific Procurement Decisions


Direct Head-to-Head MIC Comparison of Moricin vs Cecropin B Against Porcine Bacterial Pathogens

In a study directly comparing chemically synthesized Bombyx mori moricin and Hyalophora cecropia cecropin B against eight porcine bacterial strains, moricin exhibited antimicrobial activity against all eight strains tested with MIC values ranging from 8 to 128 µg/mL, whereas cecropin B mainly showed activity against Gram-negative strains only, with MICs ranging from 0.5 to 16 µg/mL [1]. Both peptides exhibited limited hemolytic activity against porcine red blood cells, but moricin uniquely covered Gram-positive pathogens including Staphylococcus aureus and Streptococcus suis that fell outside cecropin B's efficacy spectrum [1]. Transmission electron microscopy confirmed that both peptides caused extensive membrane damage in Haemophilus parasuis SH 0165 [1].

Porcine bacterial pathogens AMP comparative efficacy Antimicrobial susceptibility testing

Moricin-2 Gene Demonstrates Superior Inducible Expression Over Moricin-1 in Bombyx mori Larvae

Comparison of moricin 1 and moricin 2 gene expression by RT-PCR using gene-specific primers in E. coli-injected B. mori larvae demonstrated that moricin 2 gene was more strongly expressed than moricin 1 gene [1]. Accumulation of total moricin gene transcripts reached a maximum at 8 h post-injection and persisted for up to 48 h [1]. A genomic clone encoding moricin 2 was isolated and its 5′-upstream regulatory region was found to contain NF-κB-binding-site-like (κB site) and NF-IL-6-binding-site-like sequences, and electrophoretic mobility shift assays confirmed the presence of bacterial LPS-inducible nuclear proteins binding to these regulatory elements [1].

Recombinant peptide production Gene expression optimization Insect immunity

Cross-Species Quantitative MIC Comparison of Moricin Family Peptides Against Key Human Pathogens

Moricin-1 from Bombyx mori demonstrates sub-micromolar MIC values against clinically relevant Gram-positive and Gram-negative pathogens: Staphylococcus aureus ATCC6538P MIC = 0.21 µM, Escherichia coli JM109 MIC = 0.31 µM, and Pseudomonas aeruginosa IAM15140 MIC = 0.81 µM [1]. In comparison, Manduca sexta moricin (MS moricin) exhibits an overall reported MIC of 1.4 µM against a broad-spectrum panel [2]. The moricin ortholog Px-Mor from Plutella xylostella shows S. aureus MIC = 2.7 µM and E. coli DH5 MIC = 1.2 µM [3]. Px-Mor additionally demonstrates antifungal activity against Aureobasidium pullulans (MIC = 3.6 µM), Aspergillus flavus (MIC = 16 µM), and Fusarium oxysporum (MIC = 8.8 µM) [3], whereas no antifungal activity has been reported for moricin-1 in primary literature.

Antibacterial susceptibility Moricin ortholog comparison Structure-activity relationship

Moricin's N-Terminal α-Helix Mediates Rapid Membrane Permeabilization and Bactericidal Action Distinct from Ribosome-Targeting AMPs

Studies on bacterial and liposomal membranes demonstrated that the N-terminal portion of moricin (residues 5–22), which forms an amphipathic α-helix with a clear separation of hydrophobic and hydrophilic faces, is responsible for the increase in membrane permeability that kills target bacteria [1]. The solution NMR structure (PDB: 1KV4) reveals a unique long α-helix containing eight turns spanning nearly the entire 42-residue peptide—a structural feature that distinguishes moricin from cecropins, defensins, and other helical AMPs [2]. Time-kill kinetics against Streptococcus pneumoniae confirmed rapid bacterial eradication consistent with a membrane-lytic bactericidal mode of action [3]. In silico molecular docking and molecular dynamics simulations further revealed a strong interaction between moricin and Pneumococcal Surface Adhesin A (PsaA), suggesting an additional virulence-factor targeting mechanism beyond membrane disruption [3].

Mechanism of action Membrane permeabilization Bactericidal kinetics

Moricin Demonstrates Favorable Mammalian Cell Biocompatibility: BV2 Macrophage Toxicity and Porcine Erythrocyte Hemolysis Data

Toxicity assays on the BV2 macrophage cell line demonstrated that moricin caused no significant structural or organelle damage at concentrations up to 25 µg/mL; moderate cytotoxicity was observed only at 50 µg/mL (~65% cell viability) [1]. Fluorescence microscopy revealed preserved nuclear integrity and organelle function in BV2 cells at sub-cytotoxic concentrations, contrasting with the extensive membrane damage observed in bacteria [1]. In a separate study, moricin exhibited limited hemolytic activity against porcine red blood cells across a concentration range of 0–256 µg/mL, with hemoglobin release remaining substantially below the Triton X-100 positive control even at the highest concentration tested [2]. For context, Px-Mor (a moricin family member from P. xylostella) showed no hemolysis against human red blood cells up to 100 µM [3].

Cytotoxicity profiling Therapeutic index Drug safety assessment

Moricin-1 & Moricin-2: Best Research and Industrial Application Scenarios Based on Verified Comparative Evidence


Porcine Industry Bacterial Pathogen Control: Broad-Spectrum Single-Agent Antimicrobial Development

Moricin demonstrates activity against all eight tested porcine bacterial strains (MIC 8–128 µg/mL) with coverage of both Gram-positive and Gram-negative pathogens, whereas cecropin B is restricted to Gram-negative targets only [1]. Combined with limited hemolytic activity against porcine red blood cells, moricin is a superior candidate for developing single-agent antimicrobial feed additives or therapeutic formulations for the swine industry, particularly where Gram-positive pathogens such as Staphylococcus aureus and Streptococcus suis are of concern [1].

Recombinant Moricin Production: Procurement of Moricin-2 Gene Constructs for Maximized Heterologous Expression Yield

The moricin-2 gene is more strongly expressed than moricin-1 upon bacterial challenge in the native B. mori host, and its regulatory region contains well-characterized NF-κB and NF-IL-6 response elements [2]. For academic or industrial groups seeking to establish recombinant moricin production in E. coli, yeast, or baculovirus systems, procuring the moricin-2 gene cassette rather than moricin-1 is expected to yield higher expression titers, reducing cost per milligram of purified peptide [2].

Anti-Gram-Positive Infection Therapeutic Lead Development Targeting Multidrug-Resistant Pathogens

Moricin-1 exhibits sub-micromolar potency against Gram-positive pathogens including S. aureus (MIC 0.21 µM), B. subtilis (MIC 0.19 µM), and S. pyogenes (MIC 0.25 µM), substantially outperforming moricin orthologs from other lepidopteran species [3]. Its membrane-lytic mechanism, recently validated against S. pneumoniae with rapid time-kill kinetics and PsaA targeting capability, positions moricin-1 as a high-priority lead scaffold for developing anti-Gram-positive therapeutics against multidrug-resistant strains where conventional antibiotics are failing [4].

Membrane-Active AMP Mechanism Studies: A Structurally Unique All-α-Helical Model Peptide

Moricin's solution structure (PDB: 1KV4) reveals a distinctive long α-helix of eight turns spanning nearly the entire 42-residue peptide, with an amphipathic N-terminal segment (residues 5–22) directly responsible for membrane permeabilization [5]. This structural simplicity combined with potent, broad-spectrum activity makes moricin an ideal model peptide for structure-activity relationship (SAR) studies, molecular dynamics simulations of peptide-membrane interactions, and rational design of synthetic AMP analogs with improved pharmacokinetic properties [5].

Quote Request

Request a Quote for Moricin-1, Moricin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.